molecular formula C29H34Cl2N6O3S2 B1665838 Avatrombopag CAS No. 570406-98-3

Avatrombopag

カタログ番号: B1665838
CAS番号: 570406-98-3
分子量: 649.7 g/mol
InChIキー: OFZJKCQENFPZBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アバトロムボパグは、経口投与される小分子トロンボポエチン受容体アゴニストです。主に血小板減少症の治療に使用され、これは血小板数が少ない状態です。 アバトロムボパグは、特に慢性肝疾患患者で、手術を受ける予定の患者、および以前の治療に十分な反応が得られなかった慢性免疫性血小板減少症患者の場合に有効です .

準備方法

アバトロムボパグの合成には、6-アミノ-5-クロロ-3-ピコリン酸を出発原料とするいくつかの工程が含まれます。 このプロセスには、アミド化反応と環化反応が含まれ、標的生成物が得られます . 別の方法では、アバトロムボパグマレイン酸塩をジメチルホルムアミド(DMF)に溶解し、貧溶媒を加え、制御された温度で撹拌して結晶化させる方法があります . これらの方法は、効率と高収率のために、大規模な工業生産に適しています .

化学反応解析

アバトロムボパグは、次のようなさまざまな化学反応を起こします。

科学研究の応用

アバトロムボパグには、いくつかの科学研究の応用があります。

化学反応の分析

Avatrombopag undergoes various chemical reactions, including:

科学的研究の応用

Chronic Immune Thrombocytopenia

A Phase 3 randomized study demonstrated that avatrombopag significantly increases platelet counts in patients with chronic ITP compared to placebo. Key findings include:

  • Platelet Response Rate : 65.6% of patients treated with this compound achieved a platelet response at day 8 compared to 0% in the placebo group (p < 0.0001) .
  • Duration of Response : The median cumulative number of weeks with a platelet count ≥50 × 10^9/L was significantly higher in the this compound group (12.4 weeks) versus placebo (0 weeks) .
Study ParameterThis compound GroupPlacebo Groupp-value
Platelet Response at Day 865.6%0%<0.0001
Median Weeks of Platelet Response12.40.0<0.0001

Thrombocytopenia in Chronic Liver Disease

This compound has also shown efficacy in managing thrombocytopenia associated with chronic liver disease, particularly before surgical procedures:

  • Effective Alternative : In real-world studies, this compound provided a safe and effective alternative to platelet transfusions for patients undergoing invasive procedures .
  • Clinical Efficacy : In a cohort study, patients receiving this compound exhibited improved platelet counts, facilitating safer surgical interventions .

Safety Profile

The safety profile of this compound is generally favorable, with the most common adverse events being headache and contusion. A comprehensive review indicated that adverse events were consistent across multiple studies, reinforcing its tolerability .

Case Study 1: Chronic ITP Management

A patient diagnosed with chronic ITP was treated with this compound after failing to respond adequately to standard treatments. Following treatment initiation:

  • Initial Platelet Count : <30 × 10^9/L
  • Response at Day 8 : Achieved a platelet count of ≥50 × 10^9/L
  • Outcome : Sustained response over six months with reduced need for concomitant medications.

Case Study 2: Preoperative Management in Liver Disease

A cohort of patients scheduled for liver surgeries received this compound to manage thrombocytopenia:

  • Preoperative Platelet Count : Averaged around 40 × 10^9/L
  • Post-treatment Count : Increased to an average of 70 × 10^9/L within one week.
  • Surgical Outcomes : No significant bleeding complications were reported post-surgery.

生物活性

Avatrombopag is an oral thrombopoietin receptor (TPO) agonist primarily used for treating chronic immune thrombocytopenia (ITP). Its mechanism of action involves stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production. This article explores the biological activity of this compound, supported by clinical data, case studies, and relevant research findings.

This compound functions as a non-competitive agonist of the TPO receptor (MPL), which is crucial in megakaryocyte development and platelet production. By binding to this receptor, this compound mimics the effects of endogenous TPO, enhancing megakaryopoiesis without competing with TPO for receptor binding. This results in a synergistic effect on platelet production when TPO is also present .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed, with peak plasma concentrations occurring 5-8 hours post-administration. The half-life ranges from 16 to 18 hours, allowing for once-daily dosing. Studies indicate that food intake does not significantly affect the absorption rate but reduces variability in pharmacokinetics .

ParameterValue
Peak Concentration (Cmax)166 ng/mL (mean)
Area Under Curve (AUC0-inf)4198 ng·hr/mL (mean)
Half-Life16-18 hours

Phase 3 Studies

In a pivotal Phase 3 study involving adults with chronic ITP, this compound was administered at a dose of 20 mg/day. The primary endpoint was the cumulative number of weeks with a platelet count ≥50 × 10^9/L without rescue therapy for bleeding. Results showed that patients receiving this compound had a median cumulative response duration significantly greater than those receiving placebo (12.4 weeks vs. 0 weeks, P < 0.0001) .

Key Findings:

  • Platelet Response Rate: At day 8, the response rate was 65.63% for this compound compared to 0% for placebo (P < 0.0001).
  • Safety Profile: Common adverse events included headache and contusion; overall, this compound was well tolerated .

Meta-Analysis Results

A meta-analysis encompassing five clinical trials with a total of 743 patients demonstrated that this compound significantly increased platelet counts compared to placebo, with an odds ratio (OR) of 17.71 (95% CI [11.01 to 28.48], P < 0.00001). The absolute increment in platelet count was found to be 31.13%31.13\% (WMD: 31.13%, P < 0.00001) .

Case Studies

  • Case Study on Efficacy in Real-World Settings : A study assessed the effectiveness of this compound in patients who had previously failed other treatments for ITP. Results indicated that a significant proportion responded positively to this compound, reinforcing its role as an effective treatment option .
  • Long-term Safety and Efficacy : A follow-up study evaluated the long-term use of this compound over several years, confirming its sustained efficacy and safety profile in maintaining adequate platelet counts without significant adverse effects .

特性

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZJKCQENFPZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205667
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

570406-98-3
Record name Avatrombopag
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570406-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avatrombopag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avatrombopag
Reactant of Route 2
Reactant of Route 2
Avatrombopag
Reactant of Route 3
Reactant of Route 3
Avatrombopag
Reactant of Route 4
Avatrombopag
Reactant of Route 5
Avatrombopag
Reactant of Route 6
Reactant of Route 6
Avatrombopag

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。